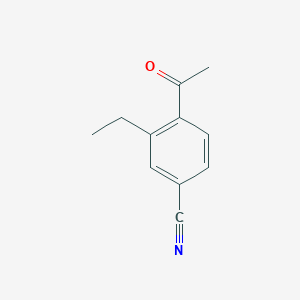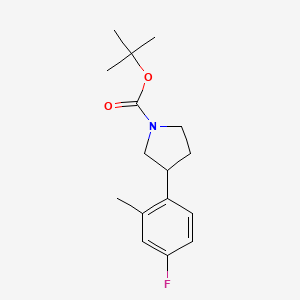
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the phenyl ring.
准备方法
The synthesis of 1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Functionalization of the Phenyl Ring:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
化学反应分析
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using appropriate nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
科学研究应用
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its biological activity and structural versatility.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Industrial Chemistry: It is employed in the synthesis of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound without the Boc protecting group and phenyl ring substitutions.
Pyrrolidine-2,5-dione: A derivative with a different substitution pattern on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct chemical and biological properties.
属性
分子式 |
C16H22FNO2 |
|---|---|
分子量 |
279.35 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO2/c1-11-9-13(17)5-6-14(11)12-7-8-18(10-12)15(19)20-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3 |
InChI 键 |
TUWCRNCPLGXMTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


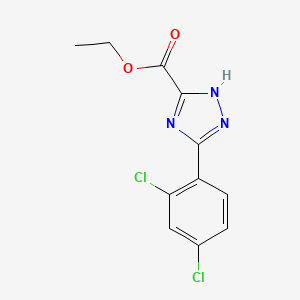
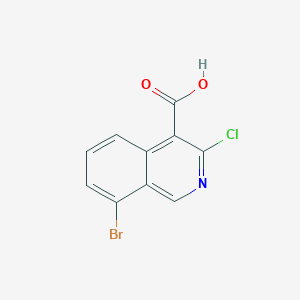
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
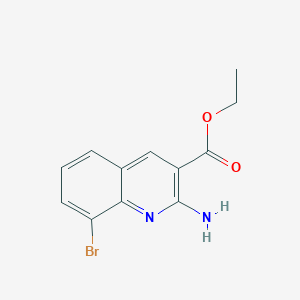

![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
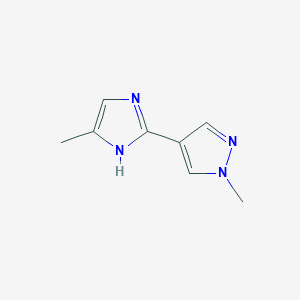


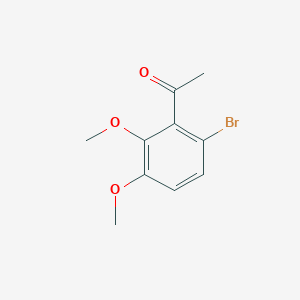
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
